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molecular formula C8H3Br2NO2 B070428 4,6-Dibromoindoline-2,3-dione CAS No. 187326-67-6

4,6-Dibromoindoline-2,3-dione

Cat. No. B070428
M. Wt: 304.92 g/mol
InChI Key: UGFPBMXSBFXNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328061B2

Procedure details

Isatin and 5-methylisatin were purchased from Aldrich and used as received. 5-methoxyisatin was purchased from Oakwood and used as received. 4,6-Dibromoisatin was purchased from D-L Chiral Chemicals and was dissolved in methanol and copious purple solid impurities were removed by filtration. L-tert-Leucine was purchased from Chem-Impex and Boc protected prior to use. Magnesium Sulfate was purchased from Fisher and flame-dried under vacuum prior to use. Magnesium Bromide Diethyl Etherate (MgBr2 Et2O) was purchased from Aldrich and used as received. Methanol was purchased from Acros (99.8% anhydrous) and distilled at 1 atm from sodium metal prior to use or used as received. Potassium Carbonate was purchased from Fisher and dried at 80° C. under vacuum for 12 h prior to use. Pyrroidine was purchased from Aldrich and used as received. Sodium Borohydride was purchased from Aldrich and used as received. Sodium tert-Butoxide was purchased from Strem and used as received. Sodium Hydride (60 wt % in oil) was purchased from Strem and used as received. Sodium Periodate was purchased from Acros and used as received. Titanium Tetrachloride (TICl4) was purchased from Aldrich and used as received. Triethylamine was purchased from Aldrich and distilled from CaH2 prior to use. 2-(Trimethylsilyl)ethoxymethyl Chloride, technical grade (SEM-Cl) was purchased from Aldrich and used as received. p-Toluenesulfonic Acid Monohydrate was purchased from Aldrich and used as received. L-Valine Ethyl Ester Hydrochloride was purchased from Aldrich and used as received. Zinc tert-Butoxide was prepared by reaction of tert-butanol with diethylzinc. A flame-dried round bottom flask is purged with nitrogen, sealed with a septum and electrical tape, and charged with toluene (100 mL) and tert-butanol (1.8 mL, 19 mmol) by syringe. The solution is cooled to −78° C. and diethylzinc (Caution Pyrophoric!1.5 mL, 15 mmol) is added dropwise by syringe over 10 minutes. The reaction is allowed to warm to 22° C. and to stir for 18 h. The toluene is removed by distillation under nitrogen at 1 atm. and the resulting solid is dried under vacuum for 12 h. The solid is removed from the flask in a nitrogen-filled glovebox to afford 1.5 g (7.1 mmol, 46% yield) of a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.8 mL
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C(=O)C1=O.CC1C=C2C(=CC=1)NC(=O)C2=O.COC1C=C2C(=CC=1)NC(=O)C2=O.BrC1C=C(Br)C=C2C=1C(=O)C(=O)N2.[C:50]([OH:54])([CH3:53])([CH3:52])[CH3:51].C([Zn:57]CC)C>CO.C1(C)C=CC=CC=1>[CH3:51][C:50]([CH3:53])([O-:54])[CH3:52].[Zn+2:57].[CH3:51][C:50]([CH3:53])([O-:54])[CH3:52] |f:8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(C(NC2=CC1)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(C(NC2=CC(=C1)Br)=O)=O
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)[Zn]CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
copious purple solid impurities were removed by filtration
CUSTOM
Type
CUSTOM
Details
flame-dried under vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled at 1 atm from sodium metal
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under vacuum for 12 h
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
distilled from CaH2
CUSTOM
Type
CUSTOM
Details
A flame-dried round bottom flask is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed with a septum and electrical tape
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 22° C.
CUSTOM
Type
CUSTOM
Details
The toluene is removed by distillation under nitrogen at 1 atm.
CUSTOM
Type
CUSTOM
Details
the resulting solid is dried under vacuum for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solid is removed from the flask in a nitrogen-
ADDITION
Type
ADDITION
Details
filled glovebox

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C)([O-])C.[Zn+2].CC(C)([O-])C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.1 mmol
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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